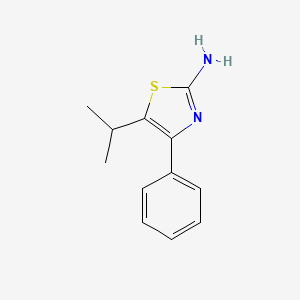

4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-phenyl-5-propan-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-8(2)11-10(14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRROOFDKQPHXMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(S1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953732-52-0 | |

| Record name | 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 4-Phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine

Executive Summary

The molecule 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine , also identified as 2-amino-4-phenyl-5-isopropylthiazole , represents a critical scaffold in modern medicinal chemistry. Belonging to the class of 2-aminothiazoles, this structure integrates a lipophilic isopropyl group at the C5 position and an aromatic phenyl ring at the C4 position. This specific substitution pattern imparts unique steric and electronic properties that distinguish it from its unbranched alkyl analogs.

This whitepaper provides a comprehensive technical analysis of the molecule, detailing its structural architecture, validated synthetic pathways via the Hantzsch reaction, and its potential as a pharmacophore in drug discovery, particularly in the inhibition of cyclin-dependent kinases (CDKs) and antimicrobial applications.

Molecular Architecture & Physicochemical Properties

Structural Identity

| Property | Detail |

| IUPAC Name | 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine |

| Common Name | 2-Amino-4-phenyl-5-isopropylthiazole |

| CAS Registry Number | 953732-52-0 |

| Molecular Formula | C₁₂H₁₄N₂S |

| Molecular Weight | 218.32 g/mol |

| SMILES | CC(C)c1sc(N)nc1-c2ccccc2 |

| LogP (Predicted) | ~3.2 - 3.5 (Lipophilic) |

| H-Bond Donors | 1 (Amine group) |

| H-Bond Acceptors | 2 (Thiazole Nitrogen, Amine Nitrogen) |

Electronic and Steric Analysis

The 1,3-thiazole core is a five-membered heteroaromatic ring.[1] In this specific derivative, the C4-phenyl group provides a planar, electron-rich surface capable of

Key Structural Features:

-

Amino-Imino Tautomerism: The C2-amine group can exist in equilibrium between the amino (

) and imino ( -

Steric Clash: The proximity of the bulky isopropyl group at C5 and the phenyl ring at C4 induces a torsional twist, preventing the phenyl ring from being perfectly coplanar with the thiazole core. This "twisted" conformation is often favorable for binding selectivity, as it limits the molecule's conformational entropy.

Structural Visualization

The following diagram illustrates the connectivity and the critical amino-imino tautomerism.

Figure 1: Tautomeric equilibrium and key structural substituents of 4-phenyl-5-isopropylthiazol-2-amine.

Synthetic Methodologies

The most robust and authoritative method for synthesizing 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine is the Hantzsch Thiazole Synthesis . This pathway involves the condensation of an

Retrosynthetic Analysis

To obtain the specific 4-phenyl-5-isopropyl substitution pattern:

-

Target: 4-phenyl-5-isopropylthiazole core.

-

Precursors:

-

Thiourea: Provides the N-C-S fragment and the exocyclic amine.

-

-Bromoketone: Specifically 2-bromo-3-methyl-1-phenylbutan-1-one (also known as

-

Step-by-Step Experimental Protocol

Step 1: Bromination of Isovalerophenone

-

Reagents: Isovalerophenone (3-methyl-1-phenylbutan-1-one), Bromine (

), Glacial Acetic Acid. -

Procedure:

-

Dissolve isovalerophenone (1.0 eq) in glacial acetic acid.

-

Add bromine (1.05 eq) dropwise at

to control the exotherm and prevent poly-bromination. -

Stir at room temperature for 2 hours until the bromine color fades.

-

Workup: Pour into ice water, extract with dichloromethane (DCM), wash with

(sat. aq.), and dry over -

Product: 2-bromo-3-methyl-1-phenylbutan-1-one. (Note: This intermediate is a lachrymator; handle in a fume hood).

-

Step 2: Hantzsch Condensation

-

Reagents: 2-bromo-3-methyl-1-phenylbutan-1-one, Thiourea, Ethanol (absolute).

-

Procedure:

-

Dissolve the

-bromoketone (1.0 eq) in absolute ethanol (0.5 M concentration). -

Add thiourea (1.1 eq).

-

Heat to reflux for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 7:3) will show the disappearance of the starting ketone.

-

Workup: Cool the mixture. The hydrobromide salt of the product may precipitate.[2]

-

Basify with aqueous ammonia (

) to pH ~9 to liberate the free base. -

Filter the precipitate or extract with ethyl acetate.

-

Purification: Recrystallization from ethanol/water or silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Reaction Mechanism Visualization

Figure 2: Synthetic pathway via Hantzsch condensation, highlighting the regioselective formation of the 4,5-substituted thiazole.

Medicinal Chemistry & SAR Implications[1][4][5][6]

The 2-aminothiazole scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore for kinase inhibitors, GPCR ligands, and antimicrobials.

Structure-Activity Relationship (SAR)

The specific 4-phenyl-5-isopropyl substitution pattern offers distinct advantages:

-

Lipophilic Pocket Filling: The C5-isopropyl group is optimal for filling small, hydrophobic pockets (e.g., the "gatekeeper" region in certain kinases) where a methyl group might be too small and a phenyl group too large.

-

Conformational Restriction: The steric bulk of the isopropyl group restricts the rotation of the C4-phenyl ring. This pre-organization can lower the entropic penalty of binding to a target protein.

-

Metabolic Stability: Unlike a linear propyl chain, the branched isopropyl group is less susceptible to

-oxidation, though the tertiary benzylic-like proton on the isopropyl group is a potential site for metabolic hydroxylation (CYP450 mediated).

Potential Biological Targets

Based on structural analogs in the literature (e.g., Dasatinib, CDK inhibitors):

-

Kinase Inhibition: The 2-amino group functions as a hinge binder, forming H-bonds with the backbone of the kinase ATP-binding site. The C4-phenyl orients towards the hydrophobic region I.

-

Antimicrobial Activity: 4-phenylthiazole derivatives have demonstrated efficacy against S. aureus and C. albicans by disrupting cell wall synthesis or inhibiting specific bacterial enzymes like DNA gyrase.

Pharmacophore Map

Figure 3: Pharmacophore mapping of the target molecule showing interaction potentials.

Analytical Protocols

To validate the synthesis of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine , the following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-

or -

NMR Expectations:

-

1.1–1.3 ppm: Doublet (6H) – Isopropyl methyls (

-

3.0–3.5 ppm: Septet (1H) – Isopropyl methine (

-

5.0–7.0 ppm: Broad Singlet (2H) – Amino group (

- 7.3–7.8 ppm: Multiplets (5H) – Phenyl aromatic protons.

-

Note: Absence of the thiazole C5-H proton (usually ~6.5–7.0 ppm) confirms substitution at the 5-position.

-

1.1–1.3 ppm: Doublet (6H) – Isopropyl methyls (

Mass Spectrometry (MS)

-

Method: ESI-MS (Positive Mode).

-

Expected Ion:

.

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5

m). -

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

-

Detection: UV at 254 nm (aromatic) and 280 nm.

References

-

Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-halogenirten Aldehyden und Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. (Foundational Chemistry).[3]

-

Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazole derivatives as cytotoxic and antimicrobial agents". Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4).

- Mishra, C. B., et al. (2014). "Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents". Journal of Heterocyclic Chemistry. (Review of Thiazole SAR).

-

PubChem Database. (2024). "Compound Summary: 5-isopropyl-4-phenylthiazol-2-amine (CAS 953732-52-0)".[4][5]

-

LookChem. (2024). "Product Information: 5-isopropyl-4-phenylthiazol-2-amine".

Sources

physicochemical properties of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Its versatile structure is present in antiviral, antimicrobial, anti-inflammatory, and anti-cancer agents.[3] The specific compound of interest, 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine, combines this key heterocycle with phenyl and isopropyl substituents. These additions are anticipated to significantly influence its physicochemical profile, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) properties—critical parameters in the drug discovery and development pipeline.[4]

This guide provides a comprehensive overview of the core . As specific experimental data for this precise molecule is not extensively published, we will focus on the foundational principles, predictive methodologies, and detailed experimental protocols required for its complete characterization. This document is intended to serve as a practical manual for researchers, enabling them to generate reliable data and build a robust profile for this promising compound.

Part 1: Molecular Structure and Predicted Properties

A thorough understanding of a compound's physicochemical nature begins with its fundamental structure and the properties that can be computationally predicted. These predictions are invaluable for early-stage assessment and for guiding experimental design.

1.1. Core Molecular Attributes

-

Chemical Name: 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine

-

Synonyms: 4-phenyl-5-isopropyl-1,3-thiazol-2-amine

-

Molecular Formula: C₁₂H₁₄N₂S

-

Molecular Weight: 218.32 g/mol

-

Chemical Structure:

(A representative image would be placed here in a full document)

1.2. Computational Prediction of Drug-Likeness

Computational models provide a rapid, preliminary assessment of a compound's potential as a drug candidate. One of the most established sets of guidelines is Lipinski's Rule of Five, which predicts poor absorption or permeation when a compound violates multiple rules.[5][6]

| Parameter | Predicted Value/Range | Lipinski's Rule of Five Guideline | Significance in Drug Development |

| Molecular Weight (MW) | 218.32 | < 500 Da | Influences solubility and permeability across membranes.[5] |

| LogP (Octanol-Water Partition Coefficient) | ~3.0 - 4.0 (Estimated) | < 5 | Measures lipophilicity, affecting membrane permeability and solubility.[4][5] |

| Hydrogen Bond Donors (HBD) | 1 (the -NH₂ group) | < 5 | Influences solubility and binding interactions.[5][6] |

| Hydrogen Bond Acceptors (HBA) | 2 (the two N atoms) | < 10 | Affects solubility in aqueous media and target binding.[5][6] |

Part 2: Experimental Determination of Key Physicochemical Properties

While predictive models are useful, experimental determination of physicochemical properties is the gold standard for accurate characterization. The following sections detail the importance of each property and provide robust protocols for their measurement.

2.1. Acidity Constant (pKa)

The pKa value is a critical parameter that dictates the extent of a molecule's ionization at a given pH.[7] This is fundamentally important as the ionization state affects solubility, permeability, and target binding.[8] For 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine, the primary basic center is the exocyclic amino group, with the thiazole ring nitrogens also contributing to the overall electronic environment.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa at the half-equivalence point.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a precise amount of the compound (e.g., 1-5 mg) in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution.

-

Titration Setup: Use a calibrated pH meter with an electrode suitable for the chosen solvent system. Place the solution in a thermostatted vessel maintained at 25°C.

-

Titration: Titrate the solution with a standardized acidic titrant (e.g., 0.1 M HCl) in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[9]

Causality and Trustworthiness: Using a calibrated pH meter and standardized titrant ensures accuracy. Maintaining a constant temperature is crucial as pKa is temperature-dependent.[9] The use of a co-solvent is necessary for poorly soluble compounds, though the resulting "apparent pKa" must be noted, as it can differ from the purely aqueous value.

Alternative Protocol: UV-Vis Spectrophotometry

This method is ideal for compounds with a chromophore close to the ionization center and can be used with very small sample quantities.[8]

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Add a small, constant aliquot of this stock solution to each buffer solution.

-

Spectral Acquisition: Measure the UV-Vis absorbance spectrum (e.g., 200-400 nm) for the compound in each buffer.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the neutral and ionized forms have different absorbances) against the pH. The inflection point of the resulting sigmoid curve corresponds to the pKa.[8]

Diagram: Workflow for pKa Determination A diagram illustrating the key steps in both potentiometric and spectrophotometric pKa determination provides a clear visual guide for the researcher.

Caption: Experimental workflows for determining pKa.

2.2. Lipophilicity (LogP and LogD)

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes.[4] It is quantified by the partition coefficient (P) between an immiscible lipid phase (typically n-octanol) and an aqueous phase. LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.[10]

Experimental Protocol: Shake-Flask Method for LogP/LogD

This is the traditional and most reliable method for determining lipophilicity.[11]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) and vice-versa by shaking them together for 24 hours and allowing the layers to separate.[11]

-

Sample Addition: Dissolve a known amount of the compound in the aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation:

-

P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

-

LogP (or LogD) = log10(P)

-

Causality and Trustworthiness: Pre-saturating the solvents is critical to prevent volume changes during the experiment.[11] Using HPLC for quantification provides high sensitivity and specificity, allowing for the use of impure samples if necessary. The choice of pH 7.4 for LogD measurement is to mimic physiological conditions in the blood.[11]

Alternative Protocol: HPLC-Based LogP Determination

This indirect method correlates a compound's retention time on a reverse-phase (RP) HPLC column with the known LogP values of a set of standard compounds.[12]

Methodology:

-

Standard Selection: Choose a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of the test compound.

-

Chromatography: Run each standard and the test compound on an RP-HPLC system (e.g., C18 column) under isocratic conditions with a mobile phase of methanol/water or acetonitrile/water.

-

Data Acquisition: Record the retention time (t_R) for each compound. Calculate the capacity factor (k') for each.

-

Calibration Curve: Plot the known logP values of the standards against their corresponding log(k') values.

-

LogP Determination: Determine the log(k') for the test compound and use the calibration curve to interpolate its logP value.

2.3. Aqueous Solubility

Solubility is a prerequisite for absorption and is one of the most significant hurdles in drug development.[5] Poor aqueous solubility can lead to low bioavailability and unreliable results in biological assays.[13] Both thermodynamic and kinetic solubility are important to measure.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing its true maximum concentration in a solution.[14]

Methodology:

-

Sample Addition: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The excess solid ensures that a saturated solution is formed.[14]

-

Equilibration: Shake or stir the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Filter or centrifuge the suspension to remove all undissolved solid.

-

Quantification: Take a precise aliquot of the clear supernatant, dilute it appropriately, and measure the concentration of the dissolved compound using HPLC-UV or LC-MS.

Causality and Trustworthiness: This method is considered the "gold standard" because it measures the compound's solubility from its most stable solid-state form at equilibrium.[13] Visual confirmation of excess solid at the end of the experiment is crucial for validating the result.

Experimental Protocol: Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock solution (typically DMSO). This is a high-throughput method often used in early discovery.[13]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Add small volumes of the DMSO stock to a 96-well plate containing the aqueous buffer to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its solubilizing effect.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

-

Precipitation Detection: Measure the amount of precipitated material using nephelometry (light scattering) or turbidimetry.[5] The concentration at which significant precipitation is first detected is the kinetic solubility.

Diagram: Solubility Determination Workflow This flowchart visualizes the distinct paths for measuring thermodynamic versus kinetic solubility.

Caption: Workflows for thermodynamic and kinetic solubility.

Part 3: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Based on the structure of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine and data from similar structures, the following spectral characteristics are expected.[1][15]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (Phenyl Ring): Multiplets in the δ 7.0-8.0 ppm region. - -NH₂ Protons: A broad singlet, chemical shift can vary depending on solvent and concentration. - Isopropyl CH Proton: A septet around δ 3.0-3.5 ppm. - Isopropyl CH₃ Protons: A doublet around δ 1.2-1.5 ppm.[16] |

| ¹³C NMR | - Aromatic Carbons: Signals in the δ 120-150 ppm range. - Thiazole Ring Carbons: C2 (attached to NH₂) expected at ~δ 168 ppm, C4 and C5 in the δ 100-150 ppm range.[15] - Isopropyl Carbons: CH carbon around δ 25-35 ppm and CH₃ carbons around δ 20-25 ppm. |

| FT-IR | - N-H Stretch (Amine): Two characteristic bands in the 3200-3400 cm⁻¹ region.[1] - C-H Stretch (Aromatic/Aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. - C=N and C=C Stretch (Rings): Strong absorptions in the 1400-1600 cm⁻¹ region.[17] |

| Mass Spec (MS) | - Molecular Ion (M⁺): Expected at m/z = 218.09. - (M+H)⁺: Expected at m/z = 219.09 in ESI+ mode. - Fragmentation: Expect fragmentation patterns corresponding to the loss of the isopropyl group or cleavage of the phenyl ring. |

Part 4: Safety and Handling

As a novel chemical entity, 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is unavailable, general precautions for similar heterocyclic amines should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[18][19]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[20] Avoid contact with skin and eyes.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[18]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[20]

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[19]

-

Ingestion: Rinse mouth with water and seek immediate medical attention.[18]

-

References

- Computer Prediction of pKa Values in Small Molecules and Proteins.

- Development of Methods for the Determin

- Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.

- 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies.

- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PMC.

- pKa. ECETOC.

- Experimental and Computational Methods Pertaining to Drug Solubility.

- Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance.

- Compound solubility measurements for early drug discovery.

- Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. PubMed.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent.

- Solubility Toolbox for Successful Design of Drug Candid

- An Introduction to the Acid Dissoci

- Determination of pKa Values via ab initio Molecular Dynamics and its Application to Transition Metal-Based Water Oxidation C

- SAFETY D

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- Novel Methods for the Prediction of logP, pKa, and logD.

- Introduction to log P and log D measurement using PionT3. Pion Inc.

- Supplementary material of 2-aminothiazole deriv

- Chromatographic Approaches for Measuring Log P.

- Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial f

- 4-Phenyl-5-(phenylazo)thiazole-2-amine | C15H12N4S | CID 276897. PubChem.

- SAFETY D

- safety d

- 4-Amino-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide. EPA.

- 5-(p-Aminophenyl)-4-(p-tolyl)-2-thiazolamine | C16H15N3S | CID. PubChem.

- 4-(4-Phenylphenyl)-n-(prop-2-en-1-yl)-1,3-thiazol-2-amine. ChemScene.

- N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. PubChem.

- 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine | CAS 438218-20-3. SCBT.

- Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide. Benchchem.

- Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing.

- SYNTHESIS OF AN HETEROCYCLIC COMPOUND 5-PHENYL-1, 3, 4- THIADIAZOLE-2-AMINE. IRJET.

- New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calcul

- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)

- 4-[4-(Methanesulfonyl)

- Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.

- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.

- 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PMC.

- Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. MDPI.

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv

Sources

- 1. sjpas.com [sjpas.com]

- 2. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction to log P and log D in drug development [pion-inc.com]

- 5. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arabjchem.org [arabjchem.org]

- 7. pKa - ECETOC [ecetoc.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. researchgate.net [researchgate.net]

- 15. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. irjet.net [irjet.net]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. enamine.enamine.net [enamine.enamine.net]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Biological Activity of 2-Amino-4-phenyl-5-isopropylthiazole

Authored by: A Senior Application Scientist

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore in a multitude of clinically relevant agents. This guide delves into the biological potential of a specific, yet under-investigated derivative: 2-amino-4-phenyl-5-isopropylthiazole. While direct experimental data for this exact molecule is sparse in publicly accessible literature, this document will synthesize a predictive overview of its likely biological activities by drawing parallels with closely related 2-amino-4-phenyl-5-alkylthiazole analogs. We will explore its probable synthetic pathways, and project its potential as an antifungal and antitumor agent, complete with detailed, field-tested experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel thiazole derivatives.

Introduction: The Prominence of the 2-Aminothiazole Core

The 2-aminothiazole moiety is a privileged heterocyclic system, integral to the structure of numerous compounds exhibiting a wide spectrum of pharmacological activities.[1][2][3][4] Its prevalence in drug discovery is attributed to its ability to engage in diverse biological interactions, including hydrogen bonding and aromatic stacking, which allows for high-affinity binding to a variety of enzymatic and receptor targets. Derivatives of this scaffold have been successfully developed as antimicrobial, anti-inflammatory, antiviral, and anticancer agents.[1][3][4][5] The substitution pattern on the thiazole ring plays a critical role in modulating the biological activity, and the 4-phenyl substitution, in particular, has been a recurrent feature in many bioactive molecules.[1][2][6] This guide focuses on the 5-isopropyl substituted variant, a lipophilic modification that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Synthesis of 2-Amino-4-phenyl-5-isopropylthiazole

The synthesis of 2-amino-4-phenyl-5-isopropylthiazole can be reliably achieved through a well-established Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thiourea. The proposed synthetic workflow is outlined below.

Caption: Synthetic workflow for 2-amino-4-phenyl-5-isopropylthiazole.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 1-Bromo-3-methyl-1-phenylbutan-2-one (α-haloketone intermediate)

-

To a solution of 3-methyl-1-phenylbutan-2-one (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add bromine (1 equivalent) dropwise at 0°C with constant stirring.

-

The reaction mixture is stirred at room temperature until the color of bromine disappears.

-

The mixture is then washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude α-haloketone.

-

-

Step 2: Synthesis of 2-Amino-4-phenyl-5-isopropylthiazole

-

The crude 1-bromo-3-methyl-1-phenylbutan-2-one (1 equivalent) and thiourea (1.1 equivalents) are dissolved in ethanol.

-

The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography.[6][7]

-

Upon completion, the reaction mixture is cooled, and the solvent is removed in vacuo.

-

The resulting solid is then treated with a saturated solution of sodium bicarbonate to neutralize the hydrobromide salt, filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-phenyl-5-isopropylthiazole.

-

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on analogous compounds, 2-amino-4-phenyl-5-isopropylthiazole is predicted to exhibit significant antifungal and antitumor activities.

Antifungal Activity

Derivatives of 2-aminothiazole are well-documented as potent antifungal agents, particularly against Candida species.[8] The mechanism of action is often attributed to the inhibition of essential fungal enzymes. One such target is lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.[8] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

-

Preparation of Fungal Inoculum: A standardized inoculum of the test fungus (e.g., Candida albicans) is prepared to a concentration of 0.5–2.5 x 10³ colony-forming units (CFU)/mL in RPMI-1640 medium.

-

Compound Preparation: The test compound, 2-amino-4-phenyl-5-isopropylthiazole, is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

Incubation: The fungal inoculum is added to each well, and the plate is incubated at 35°C for 24-48 hours.

-

Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the untreated control.[8]

Antitumor Activity

The 2-aminothiazole scaffold is present in several approved anticancer drugs, such as the kinase inhibitor Dasatinib.[1] Derivatives of 2-amino-4-phenylthiazole have shown potent antiproliferative activity against a range of human cancer cell lines, including those from lung, colon, and breast cancers.[1][9]

The antitumor effects of these compounds are often mediated through multiple mechanisms:

-

Kinase Inhibition: Many 2-aminothiazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by activating intrinsic or extrinsic apoptotic pathways.[1]

-

Cell Cycle Arrest: They can also halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[1]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 5. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 6. asianpubs.org [asianpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Architectural Versatility of Thiazole-2-Amine Derivatives: A Deep Dive into Their Mechanisms of Action

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole-2-amine scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile framework for the design of a multitude of biologically active compounds.[1][2][3][4][5][6][7] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][8][9][10] This guide provides a detailed exploration of the core mechanisms of action through which these derivatives exert their effects, with a focus on their role as kinase inhibitors and modulators of other critical biological targets.

Kinase Inhibition: A Dominant Mechanism in Cancer Therapy

A significant proportion of the therapeutic efficacy of thiazole-2-amine derivatives, particularly in oncology, stems from their ability to inhibit protein kinases.[11] These enzymes play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[12]

Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Arrest

Cyclin-dependent kinases are a family of serine/threonine kinases that are essential for the progression of the cell cycle.[12] Their aberrant activity is a common feature in cancer, leading to uncontrolled cell proliferation.[12] Several thiazole-2-amine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[12][13][14][15]

The primary mechanism of action for these inhibitors is competitive binding to the ATP-binding pocket of the kinase.[13] By occupying this site, the thiazole-2-amine derivative prevents the binding of ATP, the phosphate donor for the kinase's phosphorylation activity, thereby halting the cell cycle. For instance, the N-acyl-2-aminothiazole derivative BMS-387032 has been identified as a selective and potent inhibitor of CDK2/cyclin E, demonstrating significant antitumor activity.[13]

Experimental Workflow for Assessing CDK Inhibition:

A typical workflow to characterize a potential CDK inhibitor involves a multi-step process:

-

In Vitro Kinase Assay: The inhibitory activity of the compound is first assessed against the purified CDK enzyme. This is often done using radiometric assays (measuring the incorporation of radioactive phosphate into a substrate) or fluorescence-based assays.

-

Cell-Based Proliferation Assays: The compound's ability to inhibit the growth of cancer cell lines is then evaluated. Assays like the MTT or SRB assay are commonly used to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Cell Cycle Analysis: Flow cytometry is employed to determine the phase of the cell cycle at which the cells are arrested upon treatment with the compound. CDK inhibitors typically cause arrest at the G1/S or G2/M checkpoints.

-

Western Blot Analysis: This technique is used to measure the levels of key cell cycle regulatory proteins, such as cyclins and the phosphorylation status of CDK substrates like the retinoblastoma protein (Rb), to confirm the on-target effect of the inhibitor.[14][15]

Diagram of the CDK Inhibition Pathway:

Caption: Inhibition of CDK by a thiazole-2-amine derivative.

Targeting Aurora Kinases in Mitosis

Aurora kinases are another family of serine/threonine kinases that are crucial for the proper execution of mitosis. Their overexpression is linked to tumorigenesis and poor prognosis in various cancers. Thiazole-2-amine derivatives have emerged as promising inhibitors of Aurora kinases, particularly Aurora A and B.[16][17]

Similar to CDK inhibitors, these compounds typically act as ATP-competitive inhibitors. By targeting Aurora kinases, they can induce a range of mitotic defects, including abnormal spindle formation and failed cytokinesis, ultimately leading to apoptosis in cancer cells. Computational studies, such as QSAR and molecular docking, have been instrumental in designing and optimizing 2-amino thiazole derivatives as potent Aurora kinase inhibitors.[16][17]

Pan-Src Kinase Inhibition and Signal Transduction

The Src family of non-receptor tyrosine kinases are key regulators of various cellular processes, including cell adhesion, growth, and differentiation. Their hyperactivity is implicated in cancer development and metastasis. The 2-aminothiazole scaffold was instrumental in the discovery of Dasatinib (BMS-354825), a potent pan-Src family kinase inhibitor.[18] Dasatinib also inhibits other kinases, including Abl, making it an effective treatment for chronic myelogenous leukemia (CML).[18]

The mechanism involves binding to the ATP-binding site of the kinase, thereby blocking downstream signaling pathways that promote cancer cell survival and proliferation. The development of Dasatinib exemplifies the power of structure-activity relationship (SAR) studies in optimizing a lead compound into a clinically effective drug.[18]

Beyond Kinase Inhibition: Diverse Mechanisms of Action

While kinase inhibition is a prominent mechanism, the therapeutic potential of thiazole-2-amine derivatives extends to other biological targets.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is associated with the pathophysiology of various inflammatory diseases. Certain 2-aminothiazole derivatives have been shown to selectively inhibit iNOS.[19] The structure-activity relationship studies revealed that the size and nature of substituents on the thiazole ring are crucial for both inhibitory activity and selectivity over other NOS isoforms.[19]

Allosteric Modulation of Protein Kinase CK2

Protein kinase CK2 is a constitutively active serine/threonine kinase involved in a wide array of cellular processes, and its dysregulation is linked to cancer. Interestingly, some 2-aminothiazole derivatives have been identified as allosteric inhibitors of CK2.[20] Unlike ATP-competitive inhibitors, allosteric modulators bind to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's activity. This mode of inhibition can offer higher selectivity and potentially fewer off-target effects.[20]

Experimental Protocol for Identifying Allosteric Inhibitors:

-

Primary Kinase Assay: Screen for inhibition in a standard in vitro kinase assay.

-

ATP Competition Assay: Determine if the inhibition is dependent on the concentration of ATP. Allosteric inhibitors will show non-competitive or uncompetitive inhibition patterns in Michaelis-Menten kinetics.

-

Biophysical Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding to the enzyme and determine the binding affinity and stoichiometry.

-

X-ray Crystallography: Co-crystallization of the inhibitor with the target protein can provide definitive evidence of an allosteric binding site.

Diagram of Allosteric Inhibition:

Caption: Allosteric inhibition of an enzyme by a thiazole-2-amine derivative.

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective thiazole-2-amine derivatives is heavily reliant on understanding their structure-activity relationships.[21] Systematic modifications of the core scaffold and its substituents have allowed for the fine-tuning of their biological activity. For instance, in the context of antitubercular agents, modifications at the N-2 position of the aminothiazole have led to a significant improvement in activity.[21] Similarly, for anticancer agents, the nature of the substituents at the C4 and C5 positions of the thiazole ring can dramatically influence their potency and selectivity.[22][23]

Conclusion

The thiazole-2-amine scaffold is a privileged structure in drug discovery, giving rise to compounds with a diverse array of mechanisms of action. Their ability to potently and often selectively inhibit key enzymes such as kinases has led to the development of successful anticancer drugs. Furthermore, the exploration of their effects on other targets like iNOS and their potential as allosteric modulators continues to expand their therapeutic horizons. A thorough understanding of their mechanisms of action, guided by robust experimental workflows and structure-activity relationship studies, is crucial for the continued development of novel and effective therapies based on this versatile chemical framework.

References

- Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC. (n.d.).

- Synthesis and Antitumor Activity Evaluation of 2-Aminothiazoles Appended 5-methylisoxazoline and Pyridine-piperazine Hybrid Molecules - Academia.edu. (n.d.).

- Synthesis and anticancer properties of 2-aminothiazole derivatives | Request PDF. (n.d.).

- Synthesis and anticancer properties of 2-aminothiazole derivatives - Taylor & Francis. (2021, January 17).

- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC. (n.d.).

- Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Request PDF - ResearchGate. (2025, August 7).

- Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (n.d.).

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (2021, March 7).

- Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors. (2025, August 10).

- N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4- piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent | Journal of - ACS Publications. (2004, March 2).

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15).

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (2021, January 15).

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7).

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - OUCI. (n.d.).

- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2025, August 6).

- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies | ACS Omega - ACS Publications. (2023, November 7).

- 2-aminothiazole – Knowledge and References - Taylor & Francis. (n.d.).

- Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024, October 31).

- Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2 - Audrey Yun Li. (2002, August 22).

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (n.d.).

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF - ResearchGate. (2021, January 15).

- 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2 - PMC. (n.d.).

- Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed. (2002, August 29).

- Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities | Journal of Medicinal Chemistry - ACS Publications. (2002, August 2).

- Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed. (2004, May 15).

- Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives - Journal of Chemical and Pharmaceutical Research. (n.d.).

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19).

- 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor | Journal of Medicinal Chemistry - ACS Publications. (2006, October 24).

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.).

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21).

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).

- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents. (2014, January 8).

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. jocpr.com [jocpr.com]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Identification, Synthesis, and Characterization of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine

This technical whitepaper provides a comprehensive analysis of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine (CAS 953732-52-0), a critical heterocyclic scaffold in medicinal chemistry. It details the compound's identification, synthetic pathways, and characterization protocols, designed for researchers in drug discovery and organic synthesis.

Executive Summary

The 2-aminothiazole moiety is a privileged structure in pharmaceutical research, serving as a core pharmacophore in numerous kinase inhibitors, antimicrobial agents, and GPCR ligands. The specific derivative 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine (also known as 5-isopropyl-4-phenylthiazol-2-amine) represents a sterically unique scaffold where the C5-isopropyl group provides hydrophobic bulk, often critical for occupying specific binding pockets in protein targets. This guide standardizes the identification, synthesis, and quality control of this compound.

Chemical Identity & CAS Verification[1][2][3][4]

Accurate identification is paramount due to the prevalence of regioisomers in thiazole chemistry. The following data establishes the unique chemical identity of the target compound.

Table 1: Chemical Identifiers[5][6]

| Property | Specification |

| CAS Registry Number | 953732-52-0 |

| IUPAC Name | 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine |

| Common Synonyms | 5-isopropyl-4-phenylthiazol-2-amine; 2-amino-4-phenyl-5-isopropylthiazole |

| Molecular Formula | C₁₂H₁₄N₂S |

| Molecular Weight | 218.32 g/mol |

| SMILES | CC(C)c1c(c2ccccc2)nc(N)s1 |

| InChI Key | (Predicted) UHZHEOAEJRHUBW-UHFFFAOYSA-N |

Validation Note: While generic thiazoles are common, the specific 4-phenyl-5-isopropyl substitution pattern (CAS 953732-52-0) is distinct from its 4-isopropyl-5-phenyl isomer. Verification via 1H NMR is required to confirm the position of the isopropyl group relative to the phenyl ring.

Synthetic Pathway: The Hantzsch Thiazole Synthesis[7]

The most robust and scalable method for synthesizing 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine is the Hantzsch Thiazole Synthesis . This condensation reaction involves an α-haloketone and a thioamide (in this case, thiourea).[1]

Retrosynthetic Analysis

The target molecule is disassembled into two primary precursors:

-

Thiourea: Provides the N-C-S fragment (positions 1, 2, 3).

-

α-Bromoketone: Provides the carbon backbone (positions 4, 5). Specifically, 2-bromo-1-phenyl-3-methylbutan-1-one .

Experimental Protocol

Step 1: Bromination of Isovalerophenone

-

Precursor: Isovalerophenone (1-phenyl-3-methylbutan-1-one).

-

Reagents: Bromine (Br₂), Glacial Acetic Acid (AcOH), catalytic HBr.

-

Procedure:

-

Dissolve isovalerophenone (1.0 eq) in glacial acetic acid.

-

Add Br₂ (1.05 eq) dropwise at 0–5°C to prevent poly-bromination.

-

Stir at room temperature for 2 hours until the bromine color fades.

-

Quench with ice water and extract with dichloromethane (DCM).

-

Concentrate to yield the α-bromoketone intermediate (2-bromo-1-phenyl-3-methylbutan-1-one). Note: This intermediate is a lachrymator; handle in a fume hood.

-

Step 2: Cyclization with Thiourea

-

Reagents: Thiourea (1.2 eq), Ethanol (absolute).

-

Procedure:

-

Dissolve the α-bromoketone from Step 1 in absolute ethanol (0.5 M concentration).

-

Add thiourea (1.2 eq).[1]

-

Reflux the mixture for 4–6 hours. The reaction proceeds via nucleophilic attack of the sulfur on the α-carbon, followed by cyclodehydration.

-

Cool the mixture. The product often precipitates as the hydrobromide salt.

-

Step 3: Isolation and Purification

-

Neutralization: Filter the hydrobromide salt and suspend it in water. Adjust pH to ~9–10 using aqueous ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃) to liberate the free base.

-

Recrystallization: Recrystallize the crude solid from an Ethanol/Water mixture to obtain pure 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine.

Reaction Workflow Visualization

Figure 1: Step-by-step synthetic pathway for CAS 953732-52-0 via Hantzsch condensation.

Analytical Characterization (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (¹H NMR)

The structure is confirmed by the distinct isopropyl pattern and the absence of the ketone signal.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Amine NH₂ | 6.8 – 7.2 | Broad Singlet | 2H | C2-NH₂ (Exchangeable with D₂O) |

| Phenyl Ring | 7.3 – 7.6 | Multiplet | 5H | C4-Phenyl Group |

| Isopropyl CH | 3.0 – 3.2 | Septet (J ≈ 7 Hz) | 1H | C5-CH(CH₃)₂ |

| Isopropyl CH₃ | 1.1 – 1.3 | Doublet (J ≈ 7 Hz) | 6H | C5-CH(CH₃)₂ |

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Expected Mass: [M+H]⁺ = 219.1.

-

Fragmentation: Loss of the isopropyl group or ammonia may be observed at higher collision energies.

Applications in Drug Discovery[7][8]

The 4-phenyl-5-isopropyl-thiazole-2-amine scaffold is a versatile building block. Its utility stems from two key features:

-

The 2-Amino Group: Acts as a nucleophile for amide coupling or urea formation, allowing the attachment of "hinge-binding" motifs in kinase inhibitors.

-

The 5-Isopropyl Group: Provides a hydrophobic anchor. In many active sites, this group fills a hydrophobic pocket (e.g., the gatekeeper region in kinases), improving potency and selectivity compared to the less bulky methyl analog.

Key Research Areas:

-

CDK Inhibitors: Used as a core scaffold for Cyclin-dependent kinase inhibition.

-

Antimicrobial Agents: Derivatives have shown activity against Gram-positive bacteria.

References

-

ChemWhat Database. (2023). CAS Registry Number 953732-52-0 Entry.[2][3] Retrieved from

-

Suzhou Rovathin Foreign Trade Co. (2023). Product Catalog: 5-isopropyl-4-phenylthiazol-2-amine. Retrieved from

- Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

-

Echemi. (2023). Thiazole Derivative Synthesis Protocols. Retrieved from

-

PubChem. (2023). Compound Summary for Thiazole Derivatives. Retrieved from

Sources

Methodological & Application

Synthesis Protocol for 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine: A Detailed Guide for Researchers

This document provides a comprehensive guide for the synthesis of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic placement of substituents on the thiazole ring is a key area of investigation, as it significantly influences the therapeutic potential of these derivatives.[1] The title compound, with its phenyl and isopropyl groups, presents a unique substitution pattern that warrants detailed synthetic exploration.

I. Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887.[3][4] This versatile reaction involves the condensation of an α-haloketone with a thioamide.[5][6] For the synthesis of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine, the logical precursors are an appropriately substituted α-haloketone and thiourea.

The core of this strategy lies in the formation of the five-membered thiazole ring through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.[7][8] The reaction is known for its efficiency and generally high yields.[5][9]

Reaction Mechanism Overview

The synthesis proceeds through the following key steps:

-

Nucleophilic Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic α-carbon of the haloketone in an SN2 reaction.[8]

-

Intermediate Formation: This initial attack forms an S-alkylated intermediate.[10]

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[5]

-

Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic thiazole ring.[7][8]

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

II. Experimental Protocol

This protocol details the synthesis of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine from 1-bromo-1-phenyl-3-methylbutan-2-one and thiourea.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier Notes |

| 1-Bromo-1-phenyl-3-methylbutan-2-one | C₁₁H₁₃BrO | 241.12 | 5.0 mmol | Synthesized separately or purchased |

| Thiourea | CH₄N₂S | 76.12 | 7.5 mmol | ACS grade or higher |

| Ethanol | C₂H₅OH | 46.07 | 25 mL | Anhydrous |

| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 5% aq. solution | For work-up |

| Deionized Water | H₂O | 18.02 | As needed | For washing |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker (250 mL)

-

Büchner funnel and filter flask

-

Glassware for filtration and recrystallization

-

Thin-layer chromatography (TLC) apparatus

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

-

Mass spectrometer

Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, combine 1-bromo-1-phenyl-3-methylbutan-2-one (5.0 mmol) and thiourea (7.5 mmol).

-

Solvent Addition: Add 25 mL of anhydrous ethanol to the flask along with a magnetic stir bar.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 2-4 hours.[11]

-

Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

-

Neutralization: Pour the reaction mixture into a 250 mL beaker containing 50 mL of a 5% aqueous sodium carbonate solution. This step is crucial to neutralize the hydrobromide salt of the product, causing the free base to precipitate out of the solution.[5][8]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with deionized water to remove any inorganic salts and unreacted thiourea.

-

Drying: Spread the collected solid on a watch glass and allow it to air dry completely. Alternatively, the solid can be dried in a desiccator.

Caption: General workflow for the synthesis of 2-aminothiazole derivatives.

III. Purification and Characterization

While the crude product obtained after filtration is often of sufficient purity for initial characterization, recrystallization is recommended to obtain a highly pure sample.[2][7]

Purification: Recrystallization

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals thoroughly.

Characterization

The structure and purity of the synthesized 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine should be confirmed using a combination of spectroscopic and physical methods.

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A typical mobile phase is a mixture of ethyl acetate and hexanes.

-

Melting Point (MP): A sharp melting point range is indicative of a pure compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups. Expect characteristic peaks for the N-H stretches of the primary amine (around 3200-3400 cm⁻¹), C=N stretching of the thiazole ring, and C-H stretches of the aromatic and aliphatic groups.[2][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecule. The ¹H NMR spectrum should show distinct signals for the aromatic protons, the isopropyl methine and methyl protons, and the amine protons. The ¹³C NMR will confirm the number and types of carbon atoms present.[12]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[13]

IV. Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

-

α-Haloketones: These compounds are lachrymators and skin irritants. Avoid inhalation of vapors and direct contact with skin and eyes.[6]

-

Thiourea: Thiourea is a suspected carcinogen and may cause harm to the unborn child.[16] It is also harmful if swallowed.[16] Handle with extreme care, avoiding dust formation and exposure.[14][17] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[18]

-

Ethanol: Ethanol is a flammable liquid. Keep it away from open flames and other ignition sources.

V. Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the reaction temperature is adequate. |

| Impure starting materials | Purify the α-haloketone before use. Use high-purity thiourea. | |

| Inefficient precipitation | Ensure complete neutralization with the sodium carbonate solution. Cool the mixture in an ice bath to maximize precipitation. | |

| Oily product instead of solid | Impurities present | Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification. If unsuccessful, proceed with column chromatography for purification. |

| Difficulty in purification | Co-precipitation of impurities | If recrystallization is ineffective, column chromatography on silica gel is a viable alternative for purification.[19] |

VI. Conclusion

The Hantzsch thiazole synthesis provides a robust and efficient route to 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine. By carefully following the outlined protocol and adhering to the safety precautions, researchers can reliably synthesize this compound for further investigation in drug discovery and development programs. The characterization techniques described are essential for verifying the identity and purity of the final product, ensuring the integrity of subsequent biological and medicinal chemistry studies.

VII. References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Al-Amiery, A. A., et al. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 545-555.

-

Gomha, S. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(7), 1064.

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available from: [Link]

-

Khan, I., et al. (2023). Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. Journal of Biomolecular Structure and Dynamics, 41(1), 223-234.

-

American Cyanamid Company. (1949). Purification of 2-aminothiazole. U.S. Patent 2,489,038.

-

Aslam, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 112.

-

Reddy, T. R., et al. (2020). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. ChemistrySelect, 5(20), 6149-6153.

-

In: El-Shemy, H. A., editor. (2024). Thiazoles and Their Derivatives: A Chemical and Biological Perspective. London: IntechOpen.

-

ChemRxiv. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Available from: [Link]

-

Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.

-

Al-Omar, M. A. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(10), 7176-7212.

-

Davoodnia, A., et al. (2012). Synthesis of some new 5- substituted of -aminothiazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152.

-

Carl ROTH. (2024). Safety Data Sheet: Thiourea. Available from: [Link]

-

Chemos GmbH & Co.KG. (2022). Safety Data Sheet: thiourea. Available from: [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Thiourea. Available from: [Link]

-

Redox. (2022, March 9). Safety Data Sheet Thiourea. Available from: [Link]

-

Loba Chemie. (n.d.). THIOUREA AR. Available from: [Link]

-

ResearchGate. (2025, June 27). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. Available from: [Link]

-

SSRN. (n.d.). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. Available from: [Link]

-

Asian Journal of Chemistry. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available from: [Link]

-

El-Metwaly, N., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 433.

-

ResearchGate. (2025, December 28). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Available from: [Link]

-

Molecules. (2025, April 7). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available from: [Link]

-

Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, e3526.

-

Bioorganic & Medicinal Chemistry. (2005, April 15). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sjpas.com [sjpas.com]

- 3. synarchive.com [synarchive.com]

- 4. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. chemos.de [chemos.de]

- 16. lobachemie.com [lobachemie.com]

- 17. carlroth.com [carlroth.com]

- 18. redox.com [redox.com]

- 19. jocpr.com [jocpr.com]

Application Note: Solubility and Handling of 4-Phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine in DMSO

Part 1: Executive Summary & Physicochemical Context[1][2]

Introduction

The compound 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial agents, kinase inhibitors, and antimalarials.[1] While Dimethyl Sulfoxide (DMSO) is the industry-standard vehicle for solubilizing such lipophilic heterocycles for biological assays, this specific class of 2-aminothiazoles presents unique challenges regarding oxidative stability in solution.

This guide provides a validated protocol for solubilization, storage, and stability assessment, moving beyond simple dissolution instructions to address the "hidden" risks of chemical degradation common to this chemotype.[2]

Physicochemical Profile

Understanding the molecule's properties is prerequisite to successful handling.[2]

| Property | Value / Characteristic | Impact on DMSO Solubility |

| Molecular Formula | C₁₂H₁₄N₂S | Moderate MW facilitates solvation.[1][2] |

| Structure | Thiazole core, Phenyl ring, Isopropyl group, Primary Amine | Lipophilic domains (Phenyl/Isopropyl) align well with DMSO's organic character. Polar amine allows H-bonding.[1] |

| LogP (Estimated) | ~3.0 – 3.8 | Indicates high lipophilicity; poor aqueous solubility but excellent DMSO solubility . |

| pKa (Base) | ~5.3 (Thiazole nitrogen) | Weakly basic; remains uncharged in neat DMSO. |

| Solubility in DMSO | High (>100 mM) | Readily soluble for standard stock concentrations (10 mM – 50 mM).[2] |

Part 2: Critical Stability Warning (Expertise & Experience)

⚠️ CRITICAL ALERT: Instability of 2-Aminothiazoles in DMSO

While 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine dissolves readily in DMSO, solubility is not the only parameter. Research indicates that 2-aminothiazoles are susceptible to spontaneous oxidative decomposition and dimerization when stored in DMSO at room temperature.[1]

-

Mechanism: The electron-rich 2-amino group can undergo auto-oxidation, leading to azo-dimers or ring-opening degradation products.[1]

-

Consequence: "Old" stock solutions may show false-positive biological activity due to toxic degradation byproducts rather than the parent compound.[1]

-

Mitigation: Stock solutions must be prepared fresh or stored strictly at -20°C/-80°C under inert gas.[1]

Part 3: Validated Protocol for Stock Solution Preparation

Materials Required[1][2]

-

Compound: >95% purity 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine.[1]

-

Solvent: Anhydrous DMSO (≥99.9%, molecular biology grade). Avoid "wet" DMSO as water accelerates degradation.

-

Vessel: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid plastics that may leach plasticizers.

-

Gas: Argon or Nitrogen stream (optional but recommended for long-term storage).[1]

Preparation Workflow (10 mM Stock)

Target: Prepare 1 mL of 10 mM Stock Solution. MW ≈ 218.32 g/mol

-

Weighing: Accurately weigh 2.18 mg of the solid compound into a sterile amber glass vial.

-

Note: If static electricity is an issue, use an anti-static gun or weigh onto weighing paper first.

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO directly to the vial.

-

Technique: Pipette slowly down the side of the vial to wash down any powder adhering to the glass.

-

-

Dissolution:

-

Vortex: Vortex at medium speed for 30–60 seconds.

-

Visual Check: Hold the vial against a light source. The solution should be clear and free of particulates.

-